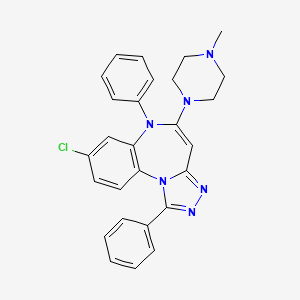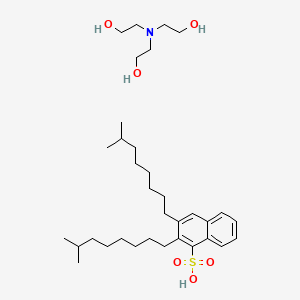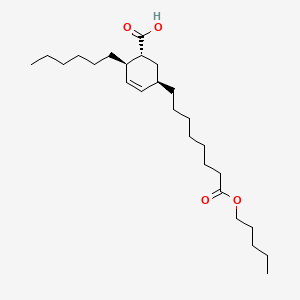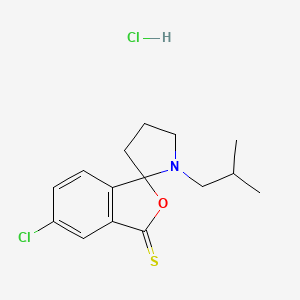
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol is a compound with the molecular formula C12H25NO10 and a molecular weight of 343.33 g/mol . It is also known by other names such as 1-Amino-4-O-α-D-glucopyranosyl-1-deoxy-D-glucitol and D-Glucitol, 1-amino-1-deoxy-4-O-α-D-glucopyranosyl- . This compound is characterized by its unique structure, which includes an amino group and a glucopyranosyl moiety.
Métodos De Preparación
The synthesis of 1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol involves several steps. One common synthetic route includes the reaction of D-glucose with an amino group donor under specific conditions . The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often utilizing catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity . The glucopyranosyl moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol can be compared with other similar compounds, such as:
1-Amino-1-deoxy-D-glucitol: This compound lacks the glucopyranosyl moiety, making it less complex and potentially less versatile in its applications.
4-O-alpha-D-glucopyranosyl-D-glucitol: This compound lacks the amino group, which may reduce its ability to participate in certain chemical reactions.
The uniqueness of this compound lies in its combination of an amino group and a glucopyranosyl moiety, providing it with a broader range of chemical and biological activities .
Propiedades
Número CAS |
93891-82-8 |
|---|---|
Fórmula molecular |
C12H25NO10 |
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-6-amino-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C12H25NO10/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-12,14-21H,1-3,13H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 |
Clave InChI |
GBBGLGQWCXYVGD-WUJBLJFYSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CN)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CN)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















